Methyl 6,7-dimethoxynaphthalene-2-carboxylate
Overview
Description
Methyl 6,7-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 6th and 7th positions and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 6,7-dimethoxynaphthalene-2-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6,7-dimethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the naphthalene ring .
Scientific Research Applications
Methyl 6,7-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 6,7-dimethoxynaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity .
Comparison with Similar Compounds
2,7-Dimethoxynaphthalene: Similar in structure but lacks the carboxylate ester group.
1,4-Dimethoxynaphthalene: Another derivative with methoxy groups at different positions.
Methyl 1,3,7-trimethoxynaphthalene-2-carboxylate: Contains an additional methoxy group.
Uniqueness: Methyl 6,7-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 6,7-dimethoxynaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-16-12-7-9-4-5-10(14(15)18-3)6-11(9)8-13(12)17-2/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULPQRWJLLDMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300393 | |
Record name | methyl 6,7-dimethoxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76886-86-7 | |
Record name | MLS002920378 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 6,7-dimethoxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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